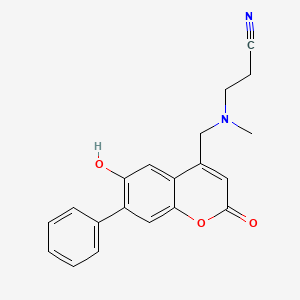
3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of coumarin, a class of organic compounds that are widely used in the pharmaceutical industry due to their diverse biological and pharmacological activities . The compound has a complex structure that includes a 2H-chromen-4-yl group, a phenyl group, and a propanenitrile group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a coumarin derivative with other reagents. For example, a hybrid compound composed of ferulic acid and esculetin was prepared in a 61% yield by the esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the compound’s structure was confirmed by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis
The compound, like other coumarin derivatives, can undergo various chemical reactions. For instance, a hybrid compound was synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various analytical techniques. For example, the compound’s melting point, yield, and NMR data were reported .Scientific Research Applications
Synthesis and Characterization
Carbamate Derivatives Synthesis : This compound is involved in the synthesis of carbamate derivatives of coumarin and chromene. These derivatives are obtained through condensation processes using various chemical agents (Velikorodov & Imasheva, 2008).
Formation of Chromene Derivatives : Another study discusses the condensation of similar compounds with different acetoacetates and acids, leading to the formation of various chromene derivatives (Velikorodov et al., 2014).
Antimicrobial and Antibacterial Properties
Antibacterial Activity : A study reports the synthesis and antibacterial activity of new derivatives of 4-hydroxy-chromen-2-one. The synthesized compounds showed significant bacteriostatic and bactericidal activity against various bacterial strains (Behrami & Dobroshi, 2019).
Antimicrobial Properties : The antimicrobial activities of benzopyrone derivatives have been investigated. These derivatives, including 2-oxo-2H-chromen-3-carbonitrile, demonstrated effectiveness against various microbial strains (El-Shaaer, 2012).
Other Applications
Chemosensing and Pharmacological Properties : Coumarin derivatives have been explored for their chemosensing properties and diverse pharmacological potential. These compounds have shown significant antioxidant and anti-inflammatory activities, as well as cytotoxic activity against certain cancer cell lines (Al-Hazmy et al., 2022).
Crystal Structure Analysis : The crystal structure of similar compounds has been examined to understand their molecular configuration and bonding characteristics (Manolov et al., 2008).
Future Directions
The future directions for research on this compound could include further exploration of its biological activities and potential applications in the pharmaceutical industry. Additionally, the development of more efficient and environmentally friendly synthesis methods for this and similar compounds could be a focus of future research .
properties
IUPAC Name |
3-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl-methylamino]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-22(9-5-8-21)13-15-10-20(24)25-19-12-16(18(23)11-17(15)19)14-6-3-2-4-7-14/h2-4,6-7,10-12,23H,5,9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBKURQSFYEYBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC1=CC(=O)OC2=CC(=C(C=C12)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-acetyl-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2419756.png)
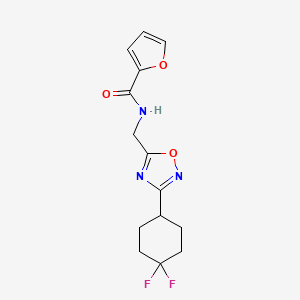

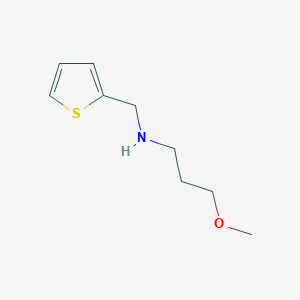
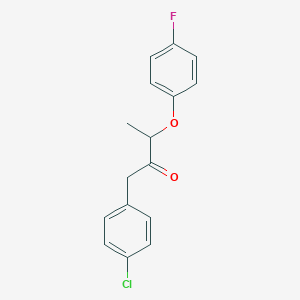
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2419766.png)
![N-(3-fluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2419768.png)
![2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2419769.png)
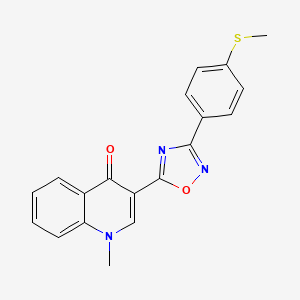
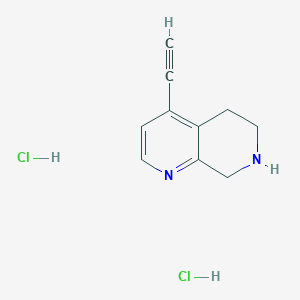
![6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2419772.png)
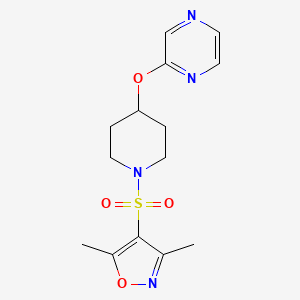
![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2419774.png)